[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a synthetic amine derivative featuring a 3,4-dimethoxyphenylmethyl group attached to a 2-methylpropyl (isobutyl) amine backbone. The compound’s structure combines lipophilic methoxy substituents with a branched alkyl chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKLWNBQZHESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amine derivatives .
Scientific Research Applications
(3,4-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences between the target compound and analogs lie in the substituents on the phenyl ring and the amine side chain:
| Compound Name | CAS No. | Phenyl Substituents | Amine Group | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| (3,4-Dimethoxyphenyl)methylamine HCl | N/A | 3,4-dimethoxy | 2-methylpropyl (i-C₃H₇) | C₁₃H₂₁NO₂·HCl | ~259.78 (calc.) |
| Dopamine HCl | 62-31-7 | 3,4-dihydroxy | Ethylamine | C₈H₁₁NO₂·HCl | 189.64 |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | 83979-31-1 | 3,4-dimethoxy | Methylpropylamine | C₁₂H₁₉NO₂·HCl | 245.75 |
Key Observations :
- Amine Chain : The branched isobutyl group in the target compound introduces steric hindrance, which may reduce receptor binding affinity compared to dopamine’s simpler ethylamine chain. Compared to 3-(3,4-Dimethoxyphenyl)propylamine HCl, the target’s benzyl group (vs. propyl chain) may alter π-π stacking interactions with aromatic residues in receptors .
Physicochemical Properties
| Property | Target Compound (Inferred) | Dopamine HCl | 3-(3,4-Dimethoxyphenyl)propylamine HCl |
|---|---|---|---|
| Melting Point | ~180–190°C (estimated) | 241–243°C | 183–184°C |
| Solubility | Moderate in DMSO, methanol | High in water | Slight in DMSO, methanol, chloroform |
| Stability | Hygroscopic (expected) | Air-sensitive | Hygroscopic |
Analysis :
- The target compound’s dimethoxy groups likely reduce water solubility compared to dopamine but enhance solubility in organic solvents like methanol.
- The lower melting point of 3-(3,4-Dimethoxyphenyl)propylamine HCl (183–184°C) vs. dopamine (241–243°C) reflects reduced crystallinity due to longer alkyl chains and methoxy groups .
Biological Activity
Overview
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a synthetic compound belonging to the class of substituted phenylalkylamines. Its unique structure, characterized by a dimethoxyphenyl group attached to a branched propyl amine, enhances its lipophilicity and potential interactions with biological targets. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO₂·HCl
- Chemical Structure :
The biological activity of (3,4-Dimethoxyphenyl)methylamine hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting antidepressant-like effects.
- Cell Cycle Interference : The compound has been noted to inhibit tubulin polymerization, which is critical for cell division, suggesting potential anticancer properties.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. (3,4-Dimethoxyphenyl)methylamine hydrochloride is being investigated for its effectiveness against various bacterial strains.
Anticancer Activity
Research highlights the potential of this compound as an anticancer agent. Its ability to disrupt microtubule dynamics may lead to apoptosis in cancer cells.
Neuropharmacological Effects
The structural features of (3,4-Dimethoxyphenyl)methylamine hydrochloride suggest possible antidepressant properties. Its interaction with serotonin and dopamine receptors could modulate mood and behavior.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Methylenedioxyamphetamine | Methylenedioxy group | Psychoactive effects |
| 3,4-Dimethoxyamphetamine | Similar dimethoxy substitution | Stimulant properties |
| 2-Methyl-1-(3,4-dimethoxyphenyl)propan-1-one | Ketone functional group | Potential analgesic effects |
| 1-(3,4-Dimethoxyphenyl)-N,N-dimethylmethanamine | Dimethylated amine | Antidepressant-like effects |
Case Studies and Research Findings
- Antimicrobial Study : A study examined the antimicrobial efficacy of (3,4-Dimethoxyphenyl)methylamine hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
- Cancer Cell Line Research : In vitro studies using breast cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.
- Neuropharmacological Assessment : Behavioral assays in rodent models revealed that administration of (3,4-Dimethoxyphenyl)methylamine hydrochloride resulted in decreased depressive-like behaviors, supporting its potential use in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
